1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromoisoquinolin-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H10BrN2·HCl It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride typically involves the bromination of isoquinoline followed by the introduction of a methanamine group. One common method includes:
Bromination: Isoquinoline is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 4-position.
Amination: The brominated isoquinoline is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromoisoquinolin-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
- Substituted isoquinolines
- Oxidized or reduced derivatives
- Coupled products with various functional groups
Wissenschaftliche Forschungsanwendungen
1-(4-Bromoisoquinolin-1-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Chloroisoquinolin-1-yl)methanamine hydrochloride
- 1-(4-Fluoroisoquinolin-1-yl)methanamine hydrochloride
- 1-(4-Iodoisoquinolin-1-yl)methanamine hydrochloride
Uniqueness: 1-(4-Bromoisoquinolin-1-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can be a versatile handle for further chemical modifications, making this compound valuable in synthetic chemistry.
Eigenschaften
CAS-Nummer |
2680541-79-9 |
---|---|
Molekularformel |
C10H10BrClN2 |
Molekulargewicht |
273.55 g/mol |
IUPAC-Name |
(4-bromoisoquinolin-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H9BrN2.ClH/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9;/h1-4,6H,5,12H2;1H |
InChI-Schlüssel |
QTSHQBOMNNWMHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN=C2CN)Br.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.